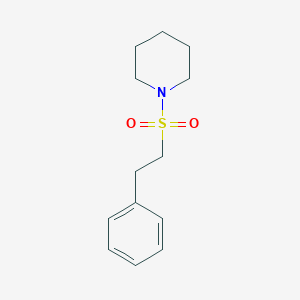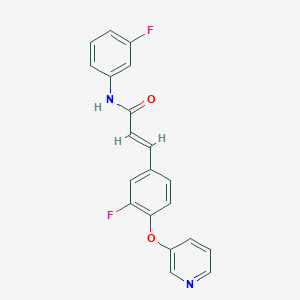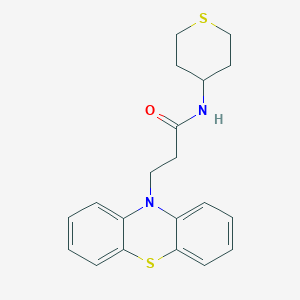
Phenethyl piperidino sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl piperidino sulfone, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPS has been studied for its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration. In
Scientific Research Applications
Phenethyl piperidino sulfone has been studied for its potential therapeutic applications in various fields of medicine. In dermatology, Phenethyl piperidino sulfone has shown promise in promoting wound healing and reducing scar formation. In orthopedics, Phenethyl piperidino sulfone has been studied for its ability to promote bone regeneration and reduce inflammation in joint tissues. In addition, Phenethyl piperidino sulfone has been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Phenethyl piperidino sulfone is not fully understood, but it is believed to involve the modulation of the immune system and the reduction of inflammation. Phenethyl piperidino sulfone has been shown to inhibit the activation of immune cells, such as T cells and macrophages, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenethyl piperidino sulfone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Phenethyl piperidino sulfone can promote the proliferation of various cell types, including fibroblasts and osteoblasts. Phenethyl piperidino sulfone has also been shown to increase the expression of growth factors, such as transforming growth factor-beta (TGF-β) and bone morphogenetic protein-2 (BMP-2). In addition, Phenethyl piperidino sulfone has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using Phenethyl piperidino sulfone in lab experiments is its potential to promote tissue regeneration and reduce inflammation. Phenethyl piperidino sulfone has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using Phenethyl piperidino sulfone in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of Phenethyl piperidino sulfone. One area of research is the development of Phenethyl piperidino sulfone-based therapies for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of research is the optimization of Phenethyl piperidino sulfone synthesis methods to reduce costs and increase yields. Additionally, further studies are needed to fully understand the mechanism of action of Phenethyl piperidino sulfone and its potential applications in tissue engineering and regenerative medicine.
Conclusion:
Phenethyl piperidino sulfone is a promising compound with potential therapeutic applications in various fields of medicine. Its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration make it an attractive candidate for further study. While there are still many unanswered questions regarding the mechanism of action and potential applications of Phenethyl piperidino sulfone, ongoing research is likely to shed light on its full potential.
Synthesis Methods
Phenethyl piperidino sulfone can be synthesized through a multistep process involving the reaction of various chemical compounds. One common method involves the reaction of piperidine with phenethyl bromide to form a piperidine-phenethyl intermediate. This intermediate is then reacted with sodium sulfite to form Phenethyl piperidino sulfone.
properties
IUPAC Name |
1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,14-10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHZFVHBNKNUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)

![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1-(3-methylmorpholin-4-yl)ethanone](/img/structure/B7552144.png)

![2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7552157.png)
![1-N,3-N-bis(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclohexane-1,3-dicarboxamide](/img/structure/B7552168.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)